N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide moiety is introduced by reacting the benzothiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
N-Phenylation and N-Pyridinylmethylation: The final steps involve the N-phenylation and N-pyridinylmethylation of the acetamide derivative using appropriate reagents like phenylboronic acid and pyridine-2-carboxaldehyde under palladium-catalyzed coupling conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetamide positions using reagents like halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, palladium catalysts
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide involves:
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a phenoxy group instead of a phenyl group.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Contains a fluoro group and a benzo[d]thiazol-2-amine moiety.
Uniqueness
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific combination of methoxy, phenyl, and pyridinylmethyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-10-11-19-20(14-18)28-22(24-19)25(15-17-9-5-6-12-23-17)21(26)13-16-7-3-2-4-8-16/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDAFUIEGRDJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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